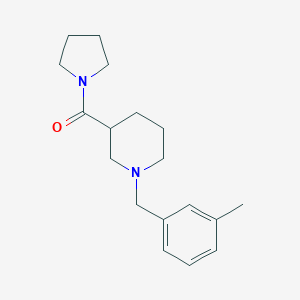
1-(3-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine, also known as MPHP, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. MPHP is structurally similar to other cathinones, such as MDPV and α-PVP, which have been associated with adverse effects on human health. The purpose of
作用機序
1-(3-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine acts as a potent dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is associated with euphoria, increased energy, and heightened alertness. 1-(3-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine also has an affinity for serotonin transporters, which may contribute to its psychoactive effects. The exact mechanism of action of 1-(3-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine is not fully understood and requires further investigation.
Biochemical and Physiological Effects:
1-(3-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has been shown to have a number of biochemical and physiological effects. It increases dopamine levels in the brain, which leads to euphoria, increased energy, and heightened alertness. 1-(3-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine also has an affinity for serotonin transporters, which may contribute to its psychoactive effects. In addition, 1-(3-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has been shown to have cardiovascular effects, including increased heart rate, blood pressure, and body temperature. It has also been associated with seizures and other adverse effects on human health.
実験室実験の利点と制限
1-(3-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has a number of advantages and limitations for lab experiments. One advantage is that it is a potent dopamine reuptake inhibitor, which makes it useful for investigating the role of dopamine in various physiological and behavioral processes. However, one limitation is that it has been associated with adverse effects on human health, which may limit its use in certain experiments.
将来の方向性
There are a number of future directions for research on 1-(3-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine. One area of research is to investigate the exact mechanism of action of 1-(3-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine and its effects on various physiological and behavioral processes. Another area of research is to investigate the potential therapeutic uses of 1-(3-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine, such as in the treatment of depression and other psychiatric disorders. Finally, more research is needed to investigate the long-term effects of 1-(3-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine on human health and to develop strategies for minimizing its adverse effects.
合成法
1-(3-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine can be synthesized using a variety of methods, including reductive amination, Grignard reaction, and Mannich reaction. The most common method involves the Mannich reaction, which involves the condensation of 1-(3-methylbenzyl)piperidine with formaldehyde and pyrrolidine-1-carboxylic acid. The resulting product is then purified using various chromatography techniques.
科学的研究の応用
1-(3-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has been used in scientific research to investigate its psychoactive effects. Studies have shown that 1-(3-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine acts as a potent dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is associated with euphoria, increased energy, and heightened alertness. 1-(3-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has also been shown to have an affinity for serotonin transporters, which may contribute to its psychoactive effects.
特性
製品名 |
1-(3-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine |
|---|---|
分子式 |
C18H26N2O |
分子量 |
286.4 g/mol |
IUPAC名 |
[1-[(3-methylphenyl)methyl]piperidin-3-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C18H26N2O/c1-15-6-4-7-16(12-15)13-19-9-5-8-17(14-19)18(21)20-10-2-3-11-20/h4,6-7,12,17H,2-3,5,8-11,13-14H2,1H3 |
InChIキー |
SMXVTZJXOQAMLM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CN2CCCC(C2)C(=O)N3CCCC3 |
正規SMILES |
CC1=CC(=CC=C1)CN2CCCC(C2)C(=O)N3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amino]propanamide](/img/structure/B247224.png)
amino]propanamide](/img/structure/B247225.png)
![3-Tert-butyl-3-methyl-2,3-dihydro[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B247226.png)
![N-(4-chlorophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B247238.png)
![1-(4-Ethoxyphenyl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone](/img/structure/B247246.png)
![methyl 4-[bis(2-hydroxy-6-methyl-4-oxo-1H-pyridin-3-yl)methyl]benzoate](/img/structure/B247250.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(2,3-dimethoxybenzyl)piperazine](/img/structure/B247253.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B247254.png)

![1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B247261.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(phenoxyacetyl)piperidine](/img/structure/B247267.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]cyclohexanamine](/img/structure/B247272.png)

